(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine

nAChR ligand stereochemistry CNS drug discovery

SAR studies on nAChR ligands suffer from stereochemical variability when using racemic or undefined mixtures. (5S)-N-Methyl-1-azabicyclo[3.3.1]nonan-3-amine (CAS 1423043-77-9) provides an enantiopure, rigid scaffold with defined (5S) configuration. • Defined (5S) stereochemistry ensures consistent chiral target binding. • N-Methyl group optimizes lipophilicity (LogP 0.63) for CNS penetration. • 98% purity supports reproducible SAR and chiral HPLC method development.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Cat. No. B12278445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCNC1CC2CCCN(C2)C1
InChIInChI=1S/C9H18N2/c1-10-9-5-8-3-2-4-11(6-8)7-9/h8-10H,2-7H2,1H3/t8-,9?/m0/s1
InChIKeyAZOKZQRXTHUBNL-IENPIDJESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine Overview


(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine (CAS 1423043-77-9) is a chiral, N-methylated derivative of the 1-azabicyclo[3.3.1]nonane scaffold . This bicyclic amine features a rigid framework with a defined (5S) stereocenter and a secondary N-methylamine at the 3-position . The compound is commercially available with a typical purity of 98% and is utilized as a versatile building block in medicinal chemistry, particularly for the synthesis of subtype-selective nicotinic acetylcholine receptor (nAChR) ligands [1]. Its unique combination of conformational constraint and a specific substitution pattern differentiates it from simpler, achiral, or non-methylated analogs in the development of CNS-penetrant therapeutics [1].

Why (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine Cannot Be Substituted


Simple substitution with a generic 1-azabicyclo[3.3.1]nonan-3-amine or a racemic N-methyl mixture is not scientifically equivalent. The (5S) stereochemistry defines the spatial orientation of the amine group within the rigid bicyclic cage, directly influencing binding to chiral biological targets such as nAChRs . Studies on analogous scaffolds demonstrate that stereochemistry profoundly impacts receptor subtype selectivity and affinity [1]. Furthermore, the N-methyl group alters both lipophilicity (calculated LogP = 0.63) and hydrogen-bonding capacity compared to the primary amine analog, which is critical for optimizing CNS penetration and target engagement . Using an undefined mixture or the incorrect stereoisomer introduces uncontrolled variability that compromises SAR studies and can lead to false negatives in biological assays.

(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine vs. Closest Analogs


Stereochemistry Determines Receptor Binding

The target compound possesses a defined (5S) stereocenter, which is critical for interacting with chiral biological targets. In contrast, racemic or undefined mixtures of N-methyl-1-azabicyclo[3.3.1]nonan-3-amine contain a 1:1 mixture of enantiomers, only one of which is likely to exhibit optimal binding . While direct Ki values for this specific compound are not publicly available, class-level evidence from closely related azabicyclo[3.3.1]nonane-based nAChR ligands demonstrates that stereochemistry is a primary determinant of subtype selectivity and affinity [1]. For instance, the high-affinity ligand AT-1001 (N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine) achieves a Ki < 10 nM for α3β4 nAChR with >90-fold selectivity over α4β2 and α7 subtypes, an activity profile that is strictly dependent on its specific (3-endo) stereochemistry [2][3].

nAChR ligand stereochemistry CNS drug discovery

N-Methylation Modulates Lipophilicity and Drug-Likeness

N-Methylation of the primary amine in the 1-azabicyclo[3.3.1]nonane scaffold significantly alters key physicochemical properties that govern CNS penetration and off-target activity. The target compound has a calculated LogP of 0.63 and contains one hydrogen bond donor (HBD) and two hydrogen bond acceptors (HBA) . In comparison, the non-methylated analog, (5S)-1-azabicyclo[3.3.1]nonan-3-amine (MW 140.23 g/mol), has an additional hydrogen bond donor due to the primary amine group, which increases its topological polar surface area and reduces its likelihood of passive BBB permeation . While specific CNS MPO scores are not reported, the reduction in HBD count and moderate LogP of the target compound are more aligned with the physicochemical space of known CNS-active nAChR ligands such as varenicline and cytisine derivatives [1].

Lipophilicity CNS MPO Drug-likeness

Commercial Availability at High Purity

The target compound is commercially available from multiple reputable vendors with a minimum purity specification of 98% . In contrast, the non-methylated analog (5S)-1-azabicyclo[3.3.1]nonan-3-amine is typically offered at 95% purity , and the racemic N-methyl analog (CAS 1824456-77-0) is available but lacks a defined purity specification on public datasheets . The higher purity specification of the target compound reduces the risk of introducing unknown impurities into synthetic workflows, which is particularly critical for early-stage medicinal chemistry where even minor contaminants can confound biological assay results.

Chemical procurement Purity specification Chiral building block

(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine Applications


Subtype-Selective nAChR Ligand Synthesis

This compound serves as an ideal core scaffold for designing novel α3β4 or α4β2 nAChR modulators. Its (5S) stereochemistry provides a defined three-dimensional template for optimizing receptor subtype selectivity [1]. The N-methylamine can be readily elaborated via reductive amination or amide coupling to introduce diverse aryl or heteroaryl groups, similar to the medicinal chemistry strategies employed for AT-1001 and bispidine-based ligands [2]. This application directly leverages the compound's defined stereochemistry and favorable physicochemical profile for CNS indications.

Sigma-2 Receptor Ligand Building Block

The azabicyclo[3.3.1]nonane scaffold is a privileged motif for sigma-2 receptor ligands, which are under investigation as PET imaging agents for proliferative tumors [3]. The target compound's (5S) stereochemistry and N-methyl substitution offer a unique starting point for SAR exploration distinct from the more commonly used 9-azabicyclo[3.3.1]nonane derivatives. This scenario is supported by the compound's high purity (98%) and defined stereochemistry, ensuring reproducible synthetic outcomes in radiopharmaceutical development.

Chiral HPLC Reference Standard

Given its defined (5S) configuration and commercial availability at 98% purity, this compound can be employed as a reference standard for developing chiral HPLC or SFC methods to assess the enantiomeric purity of related azabicyclo[3.3.1]nonane derivatives . This application is critical for quality control in both academic and industrial settings where stereochemical integrity of synthetic intermediates must be verified, and is directly supported by the quantitative purity data available from vendors .

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